REACTION_CXSMILES
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[N:1]([CH2:4][CH2:5][OH:6])=[N+:2]=[N-:3].CCN(CC)CC.[Br:14][C:15]([CH3:20])([CH3:19])[C:16](Br)=[O:17]>CN(C1C=CN=CC=1)C.C(Cl)Cl>[N:1]([CH2:4][CH2:5][O:6][C:16](=[O:17])[C:15]([Br:14])([CH3:20])[CH3:19])=[N+:2]=[N-:3]
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Name
|
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
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N(=[N+]=[N-])CCO
|
Name
|
|
Quantity
|
21.21 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
48.28 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)Br)(C)C
|
Name
|
|
Quantity
|
46.5 g
|
Type
|
reactant
|
Smiles
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CCN(CC)CC
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser and a dropping funnel
|
Type
|
CUSTOM
|
Details
|
After the flask was immersed into an ice-water bath
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Type
|
WASH
|
Details
|
Twenty-four hours later, the reaction mixture was washed successively with 1 M HCl (3×200 mL) solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous MgSO4 overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
After filter
|
Type
|
CUSTOM
|
Details
|
removal of methylene chloride
|
Type
|
CUSTOM
|
Details
|
on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
the obtained residues were distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a colorless viscous liquid
|
Name
|
|
Type
|
|
Smiles
|
N(=[N+]=[N-])CCOC(C(C)(C)Br)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |